

# AZD3458: A Technical Guide to its Effects on Myeloid-Derived Suppressor Cells

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AZD3458 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Ky) enzyme.[1] This technical guide provides an in-depth overview of the preclinical data and methodologies related to the effects of AZD3458 on myeloid-derived suppressor cells (MDSCs), key drivers of immune suppression within the tumor microenvironment. This document will detail the mechanism of action, summarize key quantitative findings, and provide comprehensive experimental protocols to aid in the design and interpretation of future research.

### **Core Mechanism of Action**

AZD3458 functions by inhibiting the catalytic subunit of PI3Ky, a critical signaling molecule in myeloid cells.[1] In the context of cancer, PI3Ky signaling promotes an immunosuppressive phenotype in myeloid cells, including MDSCs and tumor-associated macrophages (TAMs). By inhibiting PI3Ky, AZD3458 disrupts this signaling cascade, leading to a reduction in the activation of MDSCs and a remodeling of the tumor microenvironment to be more permissive to anti-tumor immune responses.[2][3] This ultimately enhances the efficacy of immunotherapies such as checkpoint inhibitors.[2][3][4]

# **Quantitative Data Summary**



The following tables summarize the key quantitative effects of **AZD3458** observed in preclinical studies.

Table 1: In Vitro Potency and Selectivity of AZD3458

| Target                            | Assay Type                               | IC50                 | Selectivity vs.<br>PI3Ky | Reference |
|-----------------------------------|------------------------------------------|----------------------|--------------------------|-----------|
| РІЗКу                             | Enzyme Assay                             | 7.9 nM               | -                        | [1]       |
| ΡΙ3Κα                             | Enzyme Assay                             | 7.9 μΜ               | >1000-fold               | [1]       |
| РІЗКβ                             | Enzyme Assay                             | <30 μΜ               | >3000-fold               | [1]       |
| ΡΙ3Κδ                             | Enzyme Assay                             | 0.3 μΜ               | ~38-fold                 | [1]       |
| pAkt (S473)                       | Cellular Assay<br>(Human<br>Macrophages) | 8 nM                 | -                        | [2][3]    |
| CD11b activation                  | Cellular Assay<br>(Mouse)                | 30 nM (free<br>IC50) | -                        | [2][3]    |
| Human<br>Neutrophil<br>Activation | Cellular Assay                           | 50 nM                | -                        | [1]       |

Table 2: In Vivo Effects of AZD3458 on the Tumor Microenvironment



| Model                           | Treatment                | Parameter                                     | Change                                    | Reference |
|---------------------------------|--------------------------|-----------------------------------------------|-------------------------------------------|-----------|
| 4T1 Orthotopic<br>Breast Cancer | AZD3458<br>(20mg/kg BID) | Tumor-<br>Associated<br>Macrophages<br>(TAMs) | 20% decrease<br>vs. vehicle               | [2][3]    |
| 4T1 Orthotopic<br>Breast Cancer | AZD3458<br>(20mg/kg BID) | CD206+<br>Macrophages                         | 50% decrease<br>vs. vehicle               | [5]       |
| CT-26 Colon<br>Carcinoma        | AZD3458                  | Granzyme B<br>(GzmB) mRNA                     | 2-fold increase                           | [5]       |
| 4T1, LLC, CT-26,<br>MC-38       | AZD3458 + α-<br>PD-(L)1  | Tumor Growth Inhibition (TGI)                 | 26-86% greater<br>than α-PD-(L)1<br>alone | [5]       |

# Signaling Pathways and Experimental Workflows Signaling Pathway of AZD3458 in Myeloid-Derived Suppressor Cells





Click to download full resolution via product page

Caption: PI3Ky signaling in MDSCs, inhibited by AZD3458.



# Experimental Workflow for Assessing AZD3458 Effect on MDSCs In Vivo



Click to download full resolution via product page

Caption: In vivo experimental workflow for AZD3458 studies.

## **Detailed Experimental Protocols**

The following protocols are based on methodologies reported in preclinical studies of **AZD3458** and general best practices for MDSC analysis.



#### **Syngeneic Mouse Tumor Models**

- Cell Lines: 4T1 (breast carcinoma), CT26 and MC38 (colon carcinoma), LLC (Lewis Lung Carcinoma).
- Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
- Tumor Implantation: Tumor cells (e.g., 1x10<sup>6</sup> 4T1 cells) are injected into the mammary fat pad (for 4T1) or subcutaneously into the flank.
- Treatment:
  - AZD3458 is formulated for oral administration (e.g., in 0.5% HPMC, 0.1% Tween 80) and administered twice daily (BID) at doses such as 20 mg/kg.[2][3]
  - Checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1) are administered intraperitoneally (e.g., 10 mg/kg, 3 times a week).[2][3]
- Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

# Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

- Tumor Digestion:
  - Excise tumors and mince them into small pieces.
  - Digest in a solution containing collagenase D (e.g., 1 mg/mL) and DNase I (e.g., 0.1 mg/mL) in RPMI 1640 medium for a specified time (e.g., 30-60 minutes) at 37°C with agitation.
  - Filter the cell suspension through a 70-μm cell strainer.
  - Lyse red blood cells using an ACK lysis buffer.
- Antibody Staining:
  - Wash cells with FACS buffer (e.g., PBS with 2% FBS).



- Block Fc receptors with an anti-CD16/32 antibody.
- Stain with a cocktail of fluorescently conjugated antibodies against cell surface markers. A typical panel to identify MDSCs and other myeloid cells may include:
  - CD45 (pan-leukocyte marker)
  - CD11b (myeloid marker)
  - Ly6G (granulocytic marker)
  - Ly6C (monocytic marker)
  - F4/80 (macrophage marker)
  - CD206 (M2 macrophage marker)
  - MHCII (antigen presentation marker)
- For intracellular staining (e.g., for iNOS), use a fixation/permeabilization kit according to the manufacturer's instructions.
- Data Acquisition and Analysis:
  - Acquire data on a multicolor flow cytometer.
  - Analyze data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes. MDSCs can be identified as CD11b+Ly6G+ (polymorphonuclear-MDSC) and CD11b+Ly6C high (monocytic-MDSC).

## Gene Expression Analysis by qPCR

- RNA Extraction:
  - Isolate single-cell suspensions from tumors as described above or sort specific cell populations of interest.
  - Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).



#### · cDNA Synthesis:

- Synthesize cDNA from total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
- Quantitative PCR:
  - Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
  - Use primers specific for genes of interest (e.g., Gzmb, Prf1, Nos2, Arg1).
  - Normalize gene expression to a housekeeping gene (e.g., Gapdh, Actb).
  - Calculate relative gene expression using the  $\Delta\Delta$ Ct method.

#### In Vitro Macrophage Polarization and Cytokine Analysis

- · Cell Culture:
  - Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate monocytes into macrophages using M-CSF.
- Treatment:
  - Treat macrophages with AZD3458 at various concentrations.
  - Polarize macrophages towards an M2 phenotype using IL-4 and IL-13.
- Analysis:
  - Measure cytokine levels (e.g., IL-10, IL-12) in the culture supernatant using ELISA or a multiplex bead-based assay.[2][3]
  - Analyze the expression of polarization markers by flow cytometry or qPCR.

### Conclusion

**AZD3458** demonstrates significant potential in overcoming myeloid-mediated immune suppression within the tumor microenvironment. By selectively inhibiting PI3Ky, it reduces the



activation of MDSCs and promotes a more pro-inflammatory, anti-tumor myeloid phenotype. The data strongly support its use in combination with checkpoint inhibitors to enhance their therapeutic efficacy. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced effects of **AZD3458** on MDSCs and the broader tumor immune landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD3458 [openinnovation.astrazeneca.com]
- 2. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Ky Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [AZD3458: A Technical Guide to its Effects on Myeloid-Derived Suppressor Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1460639#azd3458-effect-on-myeloid-derived-suppressor-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com